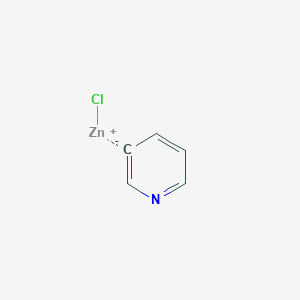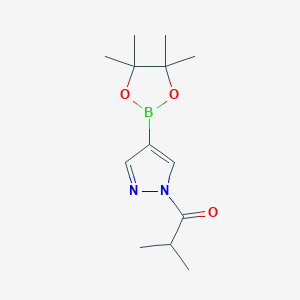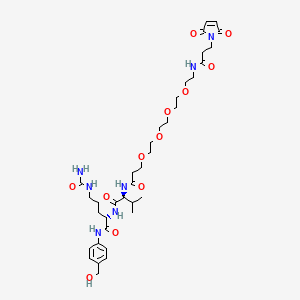
3-Pyridylzinc chloride, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridylzinc chloride, 0.50 M in THF is a chemical compound used in a variety of fields, including scientific research, lab experiments, and industrial applications. It is a versatile compound, with a wide range of uses and applications. 50 M in THF.
Mechanism of Action
The mechanism of action of 3-Pyridylzinc chloride, 0.50 M in THF is not yet fully understood. It is believed that the compound acts as a Lewis acid, which is capable of forming a complex with a variety of organic molecules. This complexation is believed to be responsible for the catalytic activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Pyridylzinc chloride, 0.50 M in THF are not yet fully understood. However, studies have shown that the compound does not have any significant acute toxicity in animals. Additionally, it does not appear to have any mutagenic or carcinogenic properties.
Advantages and Limitations for Lab Experiments
3-Pyridylzinc chloride, 0.50 M in THF has a number of advantages for use in lab experiments. It is a relatively stable compound, with a long shelf life. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. It is also relatively inexpensive, making it a cost-effective reagent.
The main limitation of 3-Pyridylzinc chloride, 0.50 M in THF is its toxicity. It is known to be toxic if ingested, and it should be handled with caution in the laboratory. Additionally, it is a strong acid, and it should be stored in an appropriate container to prevent accidental spills or contact with skin or eyes.
Future Directions
The potential applications of 3-Pyridylzinc chloride, 0.50 M in THF are vast, and there are a number of potential future directions for research and development. These include the use of the compound as a catalyst for organic reactions, the study of its mechanism of action, the development of new methods for its synthesis, and the exploration of its potential uses in biotechnology. Additionally, further research into its biochemical and physiological effects could lead to new applications for the compound in medicine and industry.
Synthesis Methods
3-Pyridylzinc chloride, 0.50 M in THF can be synthesized using a variety of methods, including the reaction of 3-pyridylzinc chloride, 0.50 M in THF with an aqueous solution of hydrochloric acid and aqueous sodium hydroxide. The reaction is carried out at room temperature and produces a pale yellow solution of 3-pyridylzinc chloride, 0.50 M in THF.
Scientific Research Applications
3-Pyridylzinc chloride, 0.50 M in THF has a wide range of applications in scientific research, including the synthesis of organic compounds and the study of enzyme kinetics. It is also used as a catalyst for organic reactions, and as a reagent for the determination of the structure of organic molecules.
properties
IUPAC Name |
chlorozinc(1+);3H-pyridin-3-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.ClH.Zn/c1-2-4-6-5-3-1;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABPPYBSYHLODG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CN=C1.Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc, chloro-3-pyridinyl- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,5R)-1-[(t-Butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B6306742.png)


![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline](/img/structure/B6306764.png)




![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B6306805.png)




